molecular formula C13H18N2O B479225 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 168897-22-1

3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B479225
CAS RN: 168897-22-1
M. Wt: 218.29g/mol
InChI Key: RPHIFDVKRFUWGW-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one, also known as 4-AP, is a synthetic compound that has been studied for its potential applications in scientific research. 4-AP is a derivative of pyrrolidinone, a cyclic amine, and is a member of the class of compounds known as ampakines. 4-AP has been studied for its effects on the central nervous system, as well as its potential to enhance cognitive performance.

Scientific Research Applications

Enantioselective Catalysis

A study by (Asami et al., 2015) demonstrates the use of related compounds in enantioselective catalysis. The research focuses on the synthesis of o-xylylene-type 1,4-amino alcohols, including derivatives similar to the subject compound, which are used as chiral ligands in catalyzing the enantioselective addition of diethylzinc to benzaldehyde.

Synthesis of Polysubstituted Pyrroles

(Kumar et al., 2017) describes a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method involves the intermolecular cycloaddition of compounds including 1-phenyl-2-(phenylamino)-propan-1-ones, which are structurally related to the chemical .

Crystal Structure Analysis

The crystal structure of spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], which contains a pyrrolidine ring similar to 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one, is analyzed in (Thinagar et al., 2000). This study provides insights into the conformation and stabilization of such molecules.

Antiarrhythmic and Antihypertensive Effects

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with similar structures, were synthesized and tested for their antiarrhythmic and antihypertensive activities in (Malawska et al., 2002). The study suggests that the biological effects of these compounds may be related to their alpha-adrenolytic properties.

Synthesis of NLO Materials

(Raghukumar et al., 2003) reports on the synthesis of 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles and other derivatives as new classes of nonlinear optical (NLO) materials. This research demonstrates the potential application of pyrrolidine-containing compounds in the field of materials science.

properties

IUPAC Name

3-(4-aminophenyl)-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHIFDVKRFUWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236099
Record name 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

CAS RN

168897-22-1
Record name 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168897-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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